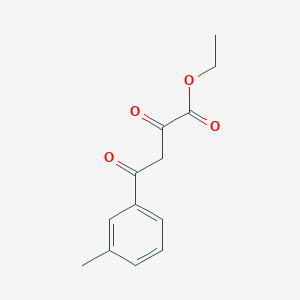
Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It was first synthesized in the 1960s by Boehringer Ingelheim, a pharmaceutical company in Germany, as a potential antidepressant. However, due to its highly addictive nature and potential for abuse, it was never marketed as a medication.
科学的研究の応用
Synthesis of Heterocyclic Compounds
Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate serves as a precursor in synthesizing a variety of heterocyclic compounds. For instance, its reactions at ambient temperature with diaminomaleonitrile and malononitrile lead to the formation of pyrazine and biphenyl derivatives, respectively (Moloudi et al., 2018). Similarly, reactions with hydroxylamine produce isoxazolyl derivatives, highlighting its versatility in heterocyclic chemistry (Obydennov et al., 2017).
Synthesis of Pyrazole Derivatives
A notable application includes the synthesis of pyrazole derivatives through a 3+2 annulation method, utilizing this compound as a key intermediate. This process underscores the compound's utility in synthesizing novel organic molecules with potential biological activities (Naveen et al., 2021).
Stereoselective Synthesis of Cyclobutene Derivatives
The compound is also employed in a three-component, one-pot reaction with trimethyl phosphite and dimethyl acetylenedicarboxylate. This method is an efficient route for the stereoselective synthesis of cyclobutene derivatives, showcasing its role in facilitating complex organic syntheses (Aboee-Mehrizi et al., 2011).
Synthesis of Pyran and Pyridine Derivatives
This compound is also instrumental in synthesizing pyran and pyridine derivatives. The versatility of the compound allows for the creation of molecules with varying structural complexities, further contributing to the diversity of synthetic organic chemistry (Honey et al., 2012).
Growth-Regulating Activity in Plants
Beyond synthetic applications, derivatives of this compound have been evaluated for their growth-regulating activity on plants. This application highlights its potential utility in agricultural research, particularly in studying the growth modulation of crops (Stanchev et al., 2010).
特性
IUPAC Name |
ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-3-17-13(16)12(15)8-11(14)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYACLXVMLGXLLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=CC(=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1179787.png)
![4-methoxy-N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1179791.png)
![3-methyl-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1179793.png)
![N-[3-(acetylamino)-4-methylphenyl]-3-methylbenzamide](/img/structure/B1179795.png)
![N-[4-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B1179796.png)
![2-methyl-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1179797.png)
![3-methyl-N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1179802.png)